molecular formula C12H12F2N4OS B10908922 N-{(E)-[4-(difluoromethoxy)phenyl]methylidene}-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine

N-{(E)-[4-(difluoromethoxy)phenyl]methylidene}-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10908922
M. Wt: 298.31 g/mol
InChI Key: RWENEFOYSWNQRA-FRKPEAEDSA-N
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Description

N-{(E)-[4-(difluoromethoxy)phenyl]methylidene}-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine is a synthetic organic compound characterized by its unique chemical structure, which includes a difluoromethoxyphenyl group, an ethylsulfanyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[4-(difluoromethoxy)phenyl]methylidene}-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with ethyl iodide to introduce the ethylsulfanyl group.

    Introduction of the Difluoromethoxyphenyl Group: The difluoromethoxyphenyl group is introduced via a condensation reaction between 4-(difluoromethoxy)benzaldehyde and the triazole intermediate. This step often requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The difluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-{(E)-[4-(difluoromethoxy)phenyl]methylidene}-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore in the design of new drugs. Its triazole ring is known for its bioactivity, and the difluoromethoxyphenyl group can enhance the compound’s lipophilicity and metabolic stability. Studies have explored its use in developing antimicrobial, antifungal, and anticancer agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of polymers, coatings, and other functional materials.

Mechanism of Action

The mechanism of action of N-{(E)-[4-(difluoromethoxy)phenyl]methylidene}-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds and coordinate with metal ions, contributing to its biological activity. The difluoromethoxyphenyl group can enhance cell membrane permeability, facilitating the compound’s entry into cells.

Comparison with Similar Compounds

Similar Compounds

    N-{(E)-[4-(difluoromethoxy)phenyl]methylidene}-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    N-{(E)-[4-(difluoromethoxy)phenyl]methylidene}-3-(propylsulfanyl)-4H-1,2,4-triazol-4-amine: Similar structure but with a propylsulfanyl group instead of an ethylsulfanyl group.

Uniqueness

The presence of the ethylsulfanyl group in N-{(E)-[4-(difluoromethoxy)phenyl]methylidene}-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from its analogs with different alkylsulfanyl groups.

Properties

Molecular Formula

C12H12F2N4OS

Molecular Weight

298.31 g/mol

IUPAC Name

(E)-1-[4-(difluoromethoxy)phenyl]-N-(3-ethylsulfanyl-1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C12H12F2N4OS/c1-2-20-12-17-15-8-18(12)16-7-9-3-5-10(6-4-9)19-11(13)14/h3-8,11H,2H2,1H3/b16-7+

InChI Key

RWENEFOYSWNQRA-FRKPEAEDSA-N

Isomeric SMILES

CCSC1=NN=CN1/N=C/C2=CC=C(C=C2)OC(F)F

Canonical SMILES

CCSC1=NN=CN1N=CC2=CC=C(C=C2)OC(F)F

Origin of Product

United States

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